

## Preparing Velagliflozin Oral Solution for Experimental Use: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Velagliflozin	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of **Velagliflozin** oral solutions for experimental and preclinical research. The information is compiled from publicly available data and general knowledge of formulating poorly water-soluble compounds. Researchers are advised to perform their own validation studies to ensure the concentration, stability, and suitability of the formulation for their specific experimental needs.

## Physicochemical Properties of Velagliflozin

A thorough understanding of the physicochemical properties of **Velagliflozin** is crucial for developing a stable and effective oral solution. While comprehensive data is not publicly available, some key information has been gathered.

Table 1: Physicochemical Data for Velagliflozin



Property	Data	Source
Molecular Formula	C23H25NO5	
Molecular Weight	395.45 g/mol	-
Solubility	DMSO: 200 mg/mL.[1][2] Aqueous: Data not publicly available. As an SGLT2 inhibitor, it is expected to have low aqueous solubility.	MedchemExpress, GlpBio
рКа	Data not publicly available.	N/A
Stability	Powder: Stable for 3 years at -20°C and 2 years at 4°C.[1] In DMSO: Stable for 6 months at -80°C and 1 month at -20°C.[1] Aqueous Solution: Data not publicly available.	MedchemExpress
Commercial Formulation (Senvelgo®)	1.5% w/v (15 mg/mL) Velagliflozin in an aqueous mixture of propylene glycol and ethanol. Excipients include citric acid monohydrate and sodium hydroxide.[3][4][5]	Boehringer Ingelheim

## **Experimental Protocols**

The following protocols are based on the available information. It is highly recommended that the researcher validates the final formulation for concentration and stability.

## Protocol 1: Preparation of a Velagliflozin Oral Solution using a DMSO Stock

This protocol is suitable for preparing small volumes of a dosing solution where the final concentration of DMSO is acceptable for the animal model.



#### Materials:

- Velagliflozin powder
- Dimethyl sulfoxide (DMSO), ACS grade or higher
- Vehicle (e.g., purified water, saline, or a custom aqueous vehicle)
- Sterile, amber glass vials
- Calibrated pipettes
- Vortex mixer
- Analytical balance

#### Procedure:

- Prepare a Concentrated Stock Solution:
  - Accurately weigh the desired amount of Velagliflozin powder.
  - Dissolve the powder in a minimal amount of DMSO. Given the high solubility in DMSO (200 mg/mL), a concentrated stock can be easily prepared. For example, to prepare a 100 mg/mL stock, dissolve 100 mg of Velagliflozin in 1 mL of DMSO.
  - Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but care should be taken to avoid degradation.
- Prepare the Dosing Solution:
  - On the day of the experiment, calculate the required volume of the Velagliflozin stock solution based on the desired final concentration and volume of the dosing solution.
  - In a separate vial, add the desired volume of the vehicle.
  - While vortexing the vehicle, slowly add the calculated volume of the Velagliflozin stock solution. This dropwise addition to a vortexing solution helps to prevent precipitation of the



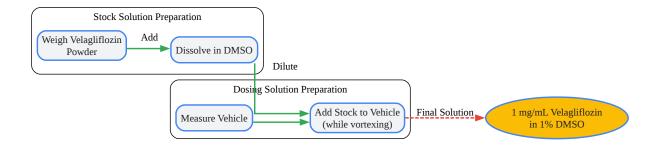
compound.

• Ensure the final concentration of DMSO in the dosing solution is below the maximum tolerated level for the specific animal model and route of administration.

Table 2: Example Dilution for a 1 mg/mL Dosing Solution with 1% DMSO

Step	Component	Volume/Mass	Concentration
1	Velagliflozin Powder	100 mg	N/A
2	DMSO	1 mL	100 mg/mL (Stock)
3	Vehicle (e.g., Water)	9.9 mL	N/A
4	Velagliflozin Stock (Step 2)	0.1 mL	1 mg/mL (Final)

#### Workflow for Protocol 1:



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Caption: Workflow for preparing an oral solution from a DMSO stock.



# Protocol 2: Preparation of an Aqueous Velagliflozin Oral Solution (Based on Commercial Formulation)

This protocol aims to replicate a formulation similar to the commercial product and is suitable for studies where DMSO is not desired. Note: Without precise solubility and pKa data, some optimization by the researcher will be necessary to ensure the compound remains in solution.

#### Materials:

- Velagliflozin powder
- Propylene glycol
- Ethanol (95% or 200 proof)
- Purified water
- Citric acid monohydrate
- Sodium hydroxide (e.g., 1N solution)
- pH meter
- · Sterile, amber glass bottles
- · Magnetic stirrer and stir bar
- Volumetric flasks and graduated cylinders

#### Procedure:

- Prepare the Vehicle:
  - Based on the commercial formulation, a co-solvent system of propylene glycol, ethanol, and water is used. A suggested starting ratio could be 40:10:50 (v/v/v) of propylene glycol:ethanol:water.



- In a beaker with a magnetic stir bar, combine the required volumes of propylene glycol and ethanol.
- Slowly add the purified water while stirring.

#### Dissolve Velagliflozin:

- Slowly add the accurately weighed Velagliflozin powder to the stirring vehicle.
- Continue stirring until the powder is completely dissolved. Gentle heating (not exceeding 40°C) may be used if necessary.
- pH Adjustment and Final Volume:
  - The commercial formulation includes citric acid and sodium hydroxide, indicating pH control is important.
  - Add a small amount of citric acid to the solution (e.g., to achieve a concentration of ~0.1-0.2 mg/mL) to act as a buffering agent and aid in solubility.
  - Measure the pH of the solution.
  - If necessary, adjust the pH with a dilute solution of sodium hydroxide. The target pH is likely to be in the weakly acidic range to maintain stability, but this needs to be determined empirically. A starting target could be pH 4.0-5.0.
  - Transfer the solution to a volumetric flask and add purified water to the final desired volume. Mix well.

#### Storage:

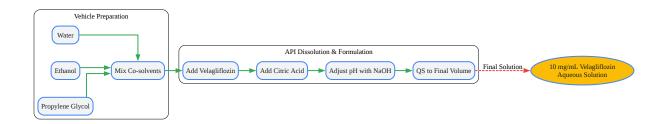
- Store the final solution in a tightly sealed, amber glass bottle at 2-8°C.
- The stability of this extemporaneously prepared solution is unknown, and it is recommended to prepare it fresh or conduct a stability study for longer-term storage.

#### Table 3: Example Formulation for a 10 mg/mL Aqueous Oral Solution



Component	Quantity for 100 mL	Purpose
Velagliflozin Powder	1.0 g	Active Agent
Propylene Glycol	40 mL	Co-solvent
Ethanol (95%)	10 mL	Co-solvent
Citric Acid Monohydrate	20 mg	Buffering Agent
Sodium Hydroxide (1N)	As needed	pH Adjustment
Purified Water	q.s. to 100 mL	Vehicle

#### Workflow for Protocol 2:



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Caption: Workflow for preparing an aqueous oral solution.

## **Quality Control and Stability**

Due to the lack of a publicly available, validated analytical method for **Velagliflozin**, it is imperative for the researcher to perform in-house validation.







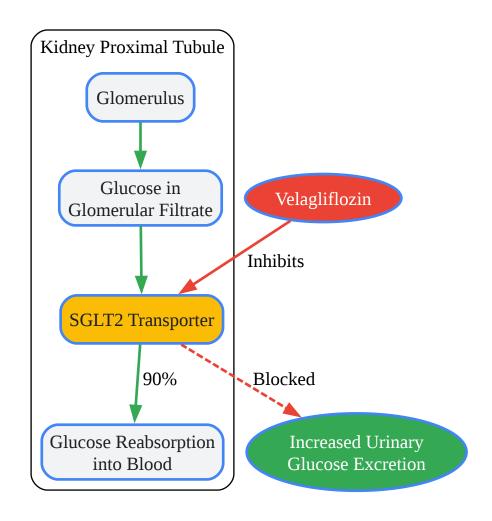
#### Recommendations:

- Concentration Verification: Develop a simple analytical method, such as High-Performance
  Liquid Chromatography with UV detection (HPLC-UV), to confirm the concentration of the
  prepared Velagliflozin solution. General methods for other SGLT2 inhibitors can be adapted
  as a starting point.
- Stability Assessment: The stability of the prepared oral solution should be assessed under the intended storage conditions. This can be done by analyzing the concentration of Velagliflozin in the solution at various time points (e.g., 0, 24, 48, 72 hours) after preparation. Visual inspection for precipitation should also be performed.
- Forced Degradation Studies: To develop a stability-indicating HPLC method, the drug substance can be subjected to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products. The HPLC method should then be capable of separating the intact drug from these degradation products.

Signaling Pathway (Mechanism of Action):

The following diagram illustrates the mechanism of action of **Velagliflozin** as an SGLT2 inhibitor.





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Caption: Velagliflozin inhibits SGLT2, increasing glucose excretion.

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